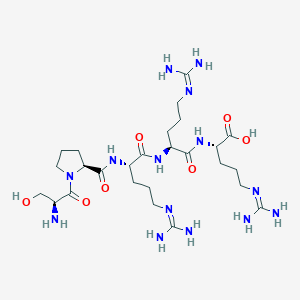![molecular formula C18H38O6Si2 B15159384 Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 681210-95-7](/img/structure/B15159384.png)
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a chemical compound characterized by the presence of two trimethylsilyl groups and a butanedioate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the esterification of butanedioic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid, and the reaction is carried out under reflux to ensure complete esterification. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The butanedioate backbone plays a crucial role in the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Dibutyl (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar in structure but with a different backbone.
(2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate: Contains a tert-butyl(dimethyl)silyl group instead of trimethylsilyl.
Uniqueness
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its specific combination of trimethylsilyl groups and butanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
CAS No. |
681210-95-7 |
|---|---|
Molecular Formula |
C18H38O6Si2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
dibutyl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C18H38O6Si2/c1-9-11-13-21-17(19)15(23-25(3,4)5)16(24-26(6,7)8)18(20)22-14-12-10-2/h15-16H,9-14H2,1-8H3/t15-,16-/m1/s1 |
InChI Key |
SLVDJBMPCHPFCO-HZPDHXFCSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

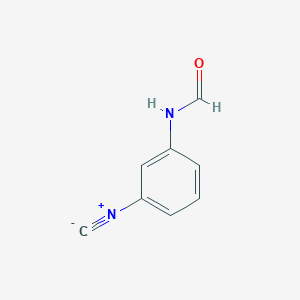
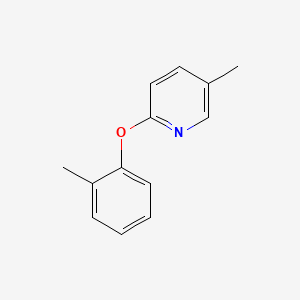
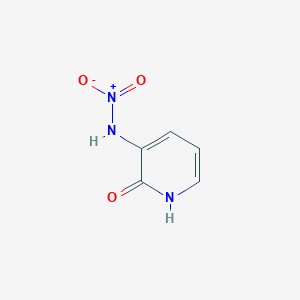

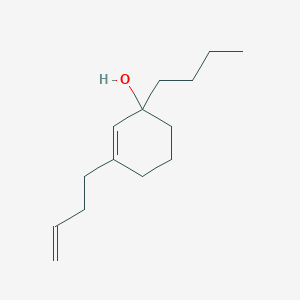
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
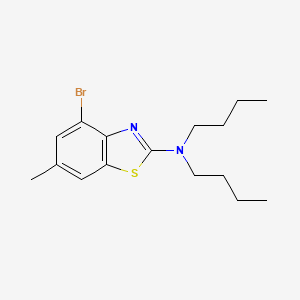
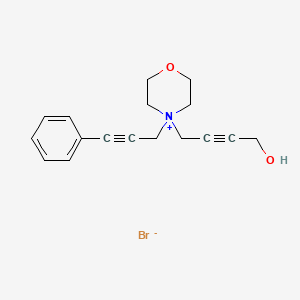
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
